(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide is a synthetic small molecule characterized by a conjugated enamide backbone, a 3,4-dimethoxyphenyl group, and a pyrimidine-imidazole pharmacophore. The 3,4-dimethoxyphenyl moiety may enhance lipophilicity and membrane permeability, while the imidazole-pyrimidine heterocycle could facilitate hydrogen bonding or π-π stacking with biological targets .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-imidazol-1-ylpyrimidin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-25-15-5-3-13(9-16(15)26-2)4-6-17(24)22-14-10-20-18(21-11-14)23-8-7-19-12-23/h3-12H,1-2H3,(H,22,24)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGGHMKCAZTJAK-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)N3C=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)N3C=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the introduction of the imidazolyl and pyrimidinyl groups through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
For large-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in disease progression, making it a potential candidate for drug development.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of α,β-unsaturated carbonyl derivatives, which are widely explored for medicinal applications. Below is a detailed comparison with structurally analogous molecules from the literature:
Key Observations
Substituent Effects : The 3,4-dimethoxyphenyl group distinguishes it from compounds with benzodioxole () or thiophene (), which alter electronic and steric profiles.
Heterocyclic Diversity: Unlike diaminopyrimidine-containing analogs (), the pyrimidine-imidazole moiety in the target compound may favor interactions with ATP-binding pockets in kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
